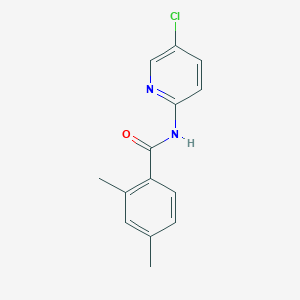![molecular formula C16H21F3N2O B244685 3-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B244685.png)
3-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]butanamide, also known as A-836,339, is a synthetic compound that belongs to the class of selective cannabinoid receptor type 2 (CB2) agonists. It was first synthesized in 2007 and has since been extensively studied for its potential therapeutic applications.
Wirkmechanismus
3-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]butanamide selectively binds to CB2 receptors, which are primarily found in immune cells and are involved in modulating immune responses. Activation of CB2 receptors by 3-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]butanamide leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines, resulting in an overall anti-inflammatory effect.
Biochemical and physiological effects:
3-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]butanamide has been shown to have a variety of biochemical and physiological effects, including reducing inflammation and pain, protecting against neuronal damage, and modulating immune responses. It has also been shown to have potential anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]butanamide in lab experiments is its selectivity for CB2 receptors, which allows for more precise targeting of immune cells and inflammation. However, one limitation is that it may not be effective in all types of inflammation, as some types may be mediated by other pathways.
Zukünftige Richtungen
There are several potential future directions for research on 3-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]butanamide, including investigating its potential therapeutic applications in various diseases, such as multiple sclerosis and cancer. Further studies could also explore its potential use in combination with other drugs to enhance its effects or reduce side effects. Additionally, research could focus on developing more potent and selective CB2 agonists with improved pharmacokinetic properties.
Synthesemethoden
The synthesis of 3-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]butanamide involves the reaction of 5-(trifluoromethyl)phenylacetic acid with pyrrolidine and 3-methylbutanoyl chloride in the presence of a coupling reagent. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]butanamide has been studied extensively for its potential therapeutic applications, including its anti-inflammatory, analgesic, and neuroprotective effects. It has also been investigated for its potential use in the treatment of various diseases, including multiple sclerosis, neuropathic pain, and cancer.
Eigenschaften
Molekularformel |
C16H21F3N2O |
|---|---|
Molekulargewicht |
314.35 g/mol |
IUPAC-Name |
3-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C16H21F3N2O/c1-11(2)9-15(22)20-13-10-12(16(17,18)19)5-6-14(13)21-7-3-4-8-21/h5-6,10-11H,3-4,7-9H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
GXWLCDYMQQUOBM-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCC2 |
Kanonische SMILES |
CC(C)CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B244603.png)
![2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B244604.png)
![N-(3-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244605.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244606.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244608.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B244610.png)

![2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B244614.png)
![N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244616.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B244617.png)
![2-chloro-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}benzamide](/img/structure/B244618.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-chloro-4-methoxybenzamide](/img/structure/B244620.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-methylpropanamide](/img/structure/B244622.png)
![2-chloro-N-{4-[(2-fluorobenzoyl)amino]-2-methoxyphenyl}benzamide](/img/structure/B244623.png)